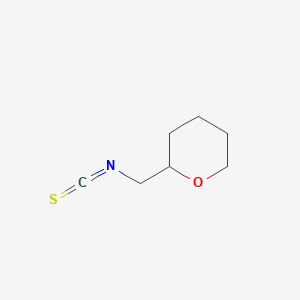![molecular formula C18H18N2O4S B2623231 N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide CAS No. 1203217-52-0](/img/structure/B2623231.png)
N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide” is a chemical compound with the molecular formula C17H19NO5 . It is a derivative of thiazole carboxamide . Thiazole carboxamides have been studied for their potential as COX inhibitors .
Synthesis Analysis
The synthesis of thiazole carboxamide derivatives, including “this compound”, has been reported . The compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as 1H, 13C-NMR, IR, and HRMS . The compound’s structure and properties can also be predicted using density functional theory (DFT) analysis .Chemical Reactions Analysis
The chemical reactivity of “this compound” can be evaluated by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques such as NMR, IR, and HRMS .Wirkmechanismus
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been shown to inhibit the polymerization of tubulin, which is a critical process in cell division . This suggests that N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide may interact with its targets to disrupt their normal functions, leading to changes in cellular processes.
Biochemical Pathways
Tmp-bearing compounds have been associated with various biological activities, including anti-cancer, anti-fungal, anti-bacterial, and antiviral effects . These activities suggest that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Tmp-bearing compounds have demonstrated significant efficacy against various diseases, including cancer, fungal and bacterial infections, and viral diseases . This suggests that the compound may have a broad range of molecular and cellular effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide for lab experiments is its high purity and yield. This makes it easy to work with and ensures that experimental results are reliable. Additionally, this compound is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide. One area of interest is in the development of new cancer therapies based on this compound. Researchers may also investigate the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to design experiments that specifically target its effects.
Conclusion:
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it easy to work with in lab experiments. This compound has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and anti-inflammatory properties. While there are still limitations to our understanding of this compound's mechanism of action, there are a number of potential future directions for research on this promising compound.
Synthesemethoden
The synthesis of N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide involves a multi-step process that begins with the reaction of 3,4,5-trimethoxybenzyl alcohol with thionyl chloride to form the corresponding chloride. The chloride is then reacted with 2-aminobenzo[d]thiazole to produce the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it an attractive compound for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been found to have anti-inflammatory properties, suggesting that it may have applications in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-22-13-8-11(9-14(23-2)16(13)24-3)10-19-17(21)18-20-12-6-4-5-7-15(12)25-18/h4-9H,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPROGDFDKYJDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dimethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2623149.png)
![N-(4-bromophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2623150.png)
![2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2623151.png)

![Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate](/img/structure/B2623158.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2623160.png)
![2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2623161.png)
![2-Phenylmethoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2623162.png)
![2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide](/img/structure/B2623163.png)



![methyl N-({1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2623170.png)
